2-((3-Cyano-4-(2-methoxyphenyl)-6-(p-tolyl)pyridin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide
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Overview
Description
2-((3-Cyano-4-(2-methoxyphenyl)-6-(p-tolyl)pyridin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by its unique structure, which includes a pyridine ring substituted with various functional groups such as cyano, methoxy, and tolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Cyano-4-(2-methoxyphenyl)-6-(p-tolyl)pyridin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps in the synthesis may include:
- Formation of the pyridine ring through cyclization reactions.
- Introduction of the cyano group via nucleophilic substitution.
- Attachment of the methoxy and tolyl groups through electrophilic aromatic substitution.
- Formation of the thioether linkage by reacting with a suitable thiol.
- Acetylation to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and tolyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit bioactivity, such as antimicrobial or anticancer properties. Studies may focus on its interaction with biological targets and its potential as a lead compound for drug development.
Medicine
In medicine, the compound or its derivatives could be investigated for therapeutic applications. This includes studying its pharmacokinetics, pharmacodynamics, and potential side effects.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its specific chemical properties.
Mechanism of Action
The mechanism of action of 2-((3-Cyano-4-(2-methoxyphenyl)-6-(p-tolyl)pyridin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-Cyano-4-(2-methoxyphenyl)-6-(p-tolyl)pyridin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide can be compared with other pyridine derivatives that have similar functional groups.
- Compounds like this compound may share similar chemical properties and reactivity patterns.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
337924-08-0 |
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Molecular Formula |
C30H27N3O4S |
Molecular Weight |
525.6 g/mol |
IUPAC Name |
2-[3-cyano-4-(2-methoxyphenyl)-6-(4-methylphenyl)pyridin-2-yl]sulfanyl-N-(2,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C30H27N3O4S/c1-19-9-11-20(12-10-19)25-16-23(22-7-5-6-8-27(22)36-3)24(17-31)30(33-25)38-18-29(34)32-26-15-21(35-2)13-14-28(26)37-4/h5-16H,18H2,1-4H3,(H,32,34) |
InChI Key |
DARRYVQFLZBGHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3OC)C#N)SCC(=O)NC4=C(C=CC(=C4)OC)OC |
Origin of Product |
United States |
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